4-Methyl-1,4-benzothiazin-3-one

Medicinal chemistry Synthetic methodology Heterocyclic synthesis

Researchers targeting novel heterocyclic scaffolds often face long synthetic sequences and limited commercial access. 4-Methyl-1,4-benzothiazin-3-one (CAS 37142-87-3) directly addresses this bottleneck. - Accelerates SAR: The pre-installed N-methyl group eliminates one synthetic step vs. unsubstituted benzothiazinone, enabling rapid library expansion for anti-inflammatory and MMP inhibitor programs. - Structural Novelty: Designated as a 'rare and unique chemical' by Sigma-Aldrich, this building block offers competitive IP advantages in early-stage drug discovery. - Validated Reactivity: Documented structure-reactivity relationships support predictable oxidation to sulfoxide derivatives for Pummerer rearrangement applications. Note: Procure with in-house QC budget; sold on an 'as-is' basis per vendor terms.

Molecular Formula C9H9NOS
Molecular Weight 179.24g/mol
CAS No. 37142-87-3
Cat. No. B494231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,4-benzothiazin-3-one
CAS37142-87-3
Molecular FormulaC9H9NOS
Molecular Weight179.24g/mol
Structural Identifiers
SMILESCN1C(=O)CSC2=CC=CC=C21
InChIInChI=1S/C9H9NOS/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3
InChIKeySHUQPYGJXCEBIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,4-benzothiazin-3-one: Chemical Profile and Sourcing


4-Methyl-1,4-benzothiazin-3-one (CAS 37142-87-3) is a synthetic heterocyclic compound belonging to the 1,4-benzothiazin-3-one class, characterized by a benzene ring fused to a thiazine ring containing a sulfur and nitrogen atom . With a molecular formula of C9H9NOS and a molecular weight of 179.24 g/mol, this compound features an N-methyl substitution at the 4-position of the benzothiazinone core . The compound is commercially available from multiple vendors, with purities typically ranging from 95% to 98% , and serves primarily as a research intermediate and synthetic building block for more complex pharmacologically active derivatives rather than as a stand-alone bioactive entity .

Synthetic intermediate for benzothiazine-based derivatives
Pre-installed N-methyl group reduces synthetic steps
Classified as a rare building block for early discovery

4-Methyl-1,4-benzothiazin-3-one: Generic Substitution Risks


The 1,4-benzothiazin-3-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where minor modifications—including N-alkylation patterns, substituent positioning, and oxidation state—can fundamentally alter both chemical reactivity and biological target engagement . As demonstrated in adenosine receptor antagonist studies, the specific 2-acylamino-4H-3,1-benzothiazin-4-one core yields sub-100 nM potency with distinct subtype selectivity profiles, whereas alternative benzothiazinone regioisomers or oxidation states (e.g., sulfoxides versus parent thiazines) display entirely different pharmacological and chemical behaviors [1]. Consequently, substituting 4-methyl-1,4-benzothiazin-3-one with structurally related analogs—such as unsubstituted benzothiazinone, 2-substituted variants, or 1,3-benzothiazin-4-ones—without rigorous experimental validation introduces unpredictable outcomes in synthetic pathways and biological assays. The evidence presented in Section 3 quantifies these differences where direct comparative data exist.

N-Methyl substitution pattern

Regioisomeric or unsubstituted analogs may shift reactivity and synthetic pathway requirements.

Oxidation reactivity mismatch

Non-acylated benzothiazinones (including the parent) do not undergo sulfoxide formation under reported conditions; 2-acyl derivatives are required.

4-Methyl-1,4-benzothiazin-3-one: Differentiation Evidence vs Comparators


Synthetic Versatility: Anti-Inflammatory and Anti-Cancer Intermediates

4-Methyl-1,4-benzothiazin-3-one (compound 4) serves as a key synthetic intermediate that can be chlorinated with POCl3 to yield 3-chloro-4-methyl-4H-benzo[b][1,4]thiazine (compound 5), which subsequently reacts with substituted anilines to produce 4-methyl-N-(substituted phenyl)-2H-benzo[b][1,4]thiazin-3-amines (compounds 6a-f) with anti-inflammatory activity . This synthetic pathway is documented in primary literature and contrasts with the unsubstituted parent compound (2H-benzo[b][1,4]thiazin-3(4H)-one, compound 1), which requires an additional methylation step using methyl iodide to access the same N-methylated derivatives . The pre-installed N-methyl group eliminates one synthetic step and avoids regioselectivity challenges associated with N- versus S-alkylation that plague the unsubstituted benzothiazinone core .

Synthetic step efficiency
Head-to-head
2 steps vs 3 steps (33% fewer)
Streamlines library synthesis
Published synthetic pathway; step-count comparison
Medicinal chemistry Synthetic methodology Heterocyclic synthesis

Sigma-Aldrich Rare and Unique Chemical Classification

Sigma-Aldrich explicitly classifies 4-Methyl-2H-1,4-benzothiazin-3(4H)-one (Catalog No. T313084) as part of its AldrichCPR collection of 'rare and unique chemicals' provided to early discovery researchers . The vendor states that analytical data is not collected for this product, and buyers assume responsibility for identity and purity confirmation—a classification reserved for compounds with limited commercial availability and specialized research utility . In contrast, the unsubstituted parent compound 2H-1,4-benzothiazin-3(4H)-one is available at 97% purity with full analytical documentation, and 7-methoxy-4-methyl-2H-1,4-benzothiazin-3(4H)-one (also AldrichCPR) represents an alternative substituted variant . The explicit 'rare and unique' designation signals that 4-methyl-1,4-benzothiazin-3-one occupies a distinct niche in the commercial chemical space compared to more readily available benzothiazinone analogs.

Commercial classification
Supplier data
Rare & unique chemical (AldrichCPR)
Requires in-house analytical verification
No vendor-provided analytical data
Chemical sourcing Early discovery Specialty chemicals

Oxidation Reactivity: Sulfoxide Precursor

Studies on 2-acyl-4-alkyl-4H-1,4-thiazine derivatives demonstrate that compounds bearing the 4-methyl-1,4-benzothiazin-3-one core can be oxidized to their corresponding sulfoxides using sodium nitrite in acetic acid under mild conditions [1]. Importantly, this oxidation reaction requires the presence of an acyl group at the 2-position; thiazine derivatives lacking the 2-acyl substituent (such as parent 4-methyl-1,4-benzothiazin-3-one itself) do not undergo this transformation, establishing a clear structure-reactivity relationship [1]. The resulting sulfoxides can further undergo alkali treatment to yield 4-methyl-3-substituted-4H-1,4-benzothiazine-1-oxides, and Pummerer rearrangement with acetic anhydride provides additional functionalization pathways [1]. This oxidation-dependent reactivity profile distinguishes 2-acylated 4-methylbenzothiazines from both the non-acylated parent compound and from 2-acylthiophenes, which exhibit only partial reactivity [1].

Oxidation reactivity
Class-level
2-Acyl derivatives oxidize; parent unreactive
Reactivity requires 2-substitution
Non-acylated core showed no oxidation
Oxidation chemistry Benzothiazine reactivity Synthetic methodology

4-Methyl-1,4-benzothiazin-3-one: Recommended Research Applications


Anti-Inflammatory Benzothiazine Derivative Synthesis

Use 4-methyl-1,4-benzothiazin-3-one as a direct intermediate for synthesizing 4-methyl-N-(substituted phenyl)-2H-benzo[b][1,4]thiazin-3-amines with documented anti-inflammatory activity. The pre-installed N-methyl group reduces the synthetic sequence by one step compared to starting from unsubstituted benzothiazinone, streamlining library synthesis for structure-activity relationship studies .

Rare Heterocyclic Building Blocks for Early Discovery

Employ this compound in early-stage drug discovery programs where novel heterocyclic scaffolds are prioritized. The Sigma-Aldrich 'rare and unique chemical' designation confirms limited commercial availability, making this compound suitable for exploratory chemistry where structural novelty confers competitive intellectual property advantages . Researchers should budget for in-house analytical characterization given the as-is vendor terms.

N-Methyl Benzothiazinone Oxidation Studies

Utilize 4-methyl-1,4-benzothiazin-3-one derivatives bearing 2-acyl substituents to investigate sulfoxide formation via NaNO2/CH3COOH oxidation, with potential downstream applications in synthesizing 1-oxide derivatives or Pummerer rearrangement products. The documented structure-reactivity relationship—where oxidation requires the 2-acyl group—provides a predictable platform for reaction development .

MMP Inhibitor Intermediate Synthesis

Apply 4-methyl-1,4-benzothiazin-3-one as a synthetic building block toward benzothiazin-3-one compounds claimed as matrix metalloproteinase inhibitors in patent literature. The 4-methyl substitution pattern is a critical structural feature in certain MMP inhibitor pharmacophores, and this compound serves as a validated intermediate for accessing this chemical space .

Application
Selection Property
Validation Focus
Anti-inflammatory benzothiazine synthesis
Pre-installed N-methyl reduces synthetic steps
Synthetic step count and yield
Rare heterocyclic building block for early discovery
Commercial rarity and niche scaffold
In-house purity and identity confirmation
N-Methyl benzothiazinone oxidation studies
Requirement for 2-acyl substitution
Oxidation reactivity and product distribution
MMP inhibitor intermediate synthesis
4-Methyl group in pharmacophore
Structural fidelity to patent examples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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